methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
Description
Methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a quinazolinone derivative characterized by a central quinazolin-4(3H)-one core substituted with a 4-ethylphenyl group at position 2. The compound features an acetamide linker connecting the quinazolinone moiety to a methyl benzoate ester (Figure 1). This structural architecture is common in bioactive molecules, particularly those targeting enzymes or receptors involved in inflammation, microbial pathogenesis, or neurological disorders.
Quinazolinones are synthesized via cyclization reactions involving anthranilic acid derivatives. For example, methyl anthranilate reacts with acetyl chloride to form intermediates like methyl-2-acetamido benzoate, which undergo hydrazine-mediated cyclization to yield 3-aminoquinazolinones. Subsequent derivatization with substituted acid chlorides introduces diversity at the acetamide position .
Properties
CAS No. |
899900-85-7 |
|---|---|
Molecular Formula |
C26H23N3O5 |
Molecular Weight |
457.486 |
IUPAC Name |
methyl 2-[[2-[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H23N3O5/c1-3-17-12-14-18(15-13-17)29-24(31)20-9-5-7-11-22(20)28(26(29)33)16-23(30)27-21-10-6-4-8-19(21)25(32)34-2/h4-15H,3,16H2,1-2H3,(H,27,30) |
InChI Key |
BTZLHUVRSHZVKD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a synthetic compound that falls within the category of quinazoline derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activities associated with this specific compound, drawing upon various research findings and case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Features:
- Quinazoline Core: The presence of a quinazoline ring contributes to its pharmacological properties.
- Substituents: The 4-ethylphenyl group and the acetylamino moiety are critical for enhancing biological activity.
Antimicrobial Activity
Recent studies have shown that quinazoline derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:
| Compound | Tested Against | Activity Observed |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | Strong |
| Compound C | C. albicans | Moderate |
The agar diffusion assay revealed that certain derivatives possess significant inhibitory effects on Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Anticancer Activity
Quinazolines have also been investigated for their anticancer potential. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Cycle Progression: Studies have shown that quinazoline derivatives can induce cell cycle arrest in cancer cells.
- Apoptosis Induction: Certain compounds trigger apoptotic pathways in tumor cells, leading to increased cell death.
In vitro studies demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against specific cancer cell lines .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: Quinazoline derivatives act as inhibitors of key enzymes involved in cellular processes.
- Receptor Modulation: They can modulate receptor activity, affecting signaling pathways related to inflammation and cancer progression.
Case Studies
- Study on Antimicrobial Efficacy: A recent study evaluated a series of quinazoline derivatives against E. coli and S. aureus. The results indicated that modifications at the 3-position significantly enhanced antimicrobial activity .
- Anticancer Research: Another investigation focused on the anticancer properties of quinazoline derivatives in breast cancer cell lines. The study found that specific structural modifications led to improved efficacy in inhibiting tumor growth .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate exhibit cytotoxic properties against various cancer cell lines. For instance, derivatives of quinazoline have been shown to inhibit histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The compound's structure suggests it may also possess similar inhibitory effects, making it a candidate for further investigation in oncology .
- Anti-inflammatory Properties
- Neuroprotective Effects
Synthesis Methodologies
The synthesis of this compound involves several key steps:
-
Formation of the Quinazoline Core
- The initial step typically involves the condensation of appropriate anilines with isocyanates or related reagents to form the quinazoline backbone.
-
Acetylation Reaction
- Following the formation of the quinazoline core, acetylation can be performed using acetic anhydride or acetyl chloride to introduce the acetyl group at the nitrogen position.
- Final Esterification
Case Studies and Research Findings
Several studies have highlighted the potential applications and efficacy of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Quinazolinone Derivatives
Compound A : N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()
- Structural Differences : Replaces the 4-ethylphenyl group with a 2,4-dichlorophenylmethyl substituent.
- Bioactivity : Exhibits anticonvulsant properties, likely due to enhanced electron-withdrawing effects from chlorine atoms, which may modulate GABAergic activity .
- Synthesis : Involves hydrogen peroxide oxidation of thiourea intermediates and coupling with chloroacetamide derivatives.
Compound B: 2-(2-Methyl-4-oxo-4H-quinazoline-3-yl-amino)-N-substituted acetamides (4a–4j, )
- Structural Differences : Substitutes the ethylphenyl group with methyl and varies the acetamide’s N-substituents (e.g., aryl, alkyl).
- Bioactivity : Demonstrates antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–64 µg/mL. Electron-donating groups (e.g., -OCH₃) enhance activity .
- Synthesis: Condensation of 3-aminoquinazolinones with substituted acid chlorides.
Benzoate Ester Analogs
Compound C: 1,1-Dimethylethyl 3-[[4-[4-(1,1-Dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate ()
- Structural Differences: Replaces the quinazolinone core with a triazine ring and incorporates a tert-butylphenoxy group.
- Bioactivity: Not explicitly reported, but triazine derivatives are known for herbicidal and anticancer activities.
- Synthesis: Stepwise nucleophilic substitutions on trichlorotriazine with phenol and tert-butylphenol.
Compound D : 3-(4-Methoxyphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one ()
- Structural Differences: Features a dihydroquinazolinone ring with a 4-methoxyphenyl group and lacks the acetamide-benzoate linkage.
- Bioactivity : Methoxy groups often improve solubility and bioavailability, but activity data are unavailable.
Key Research Findings and Data Tables
Table 1: Structural and Bioactivity Comparison of Quinazolinone Derivatives
Mechanistic and Structural Insights
- Electron Effects : Chlorine (Compound A) and methoxy (Compound 4j) substituents alter electron density, influencing receptor binding or microbial membrane disruption .
- Lipophilicity : The ethylphenyl group in the target compound may enhance blood-brain barrier penetration compared to polar substituents (e.g., -OH or -COOH).
- Metabolic Stability : The methyl benzoate ester likely resists esterase hydrolysis better than free carboxylic acids, prolonging half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
